Hexahydro-1H-pyrrolo[3,2-c]pyridin-3(2H)-one
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Overview
Description
Hexahydro-1H-pyrrolo[3,2-c]pyridin-3(2H)-one is a heterocyclic organic compound with a unique structure that includes a pyrrolo-pyridine core. This compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexahydro-1H-pyrrolo[3,2-c]pyridin-3(2H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable amine and aldehyde, the intermediate can be cyclized using a catalyst to form the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors can also be explored to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Hexahydro-1H-pyrrolo[3,2-c]pyridin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the pyrrolo-pyridine core are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Hexahydro-1H-pyrrolo[3,2-c]pyridin-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Hexahydro-1H-pyrrolo[3,2-c]pyridin-3(2H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: Shares a similar core structure but differs in the position of nitrogen atoms.
1H-pyrazolo[3,4-b]pyridine: Another heterocyclic compound with a similar ring system but different functional groups.
Uniqueness
Hexahydro-1H-pyrrolo[3,2-c]pyridin-3(2H)-one is unique due to its specific ring structure and the potential for diverse chemical modifications. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H12N2O |
---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
1,2,3a,4,5,6,7,7a-octahydropyrrolo[3,2-c]pyridin-3-one |
InChI |
InChI=1S/C7H12N2O/c10-7-4-9-6-1-2-8-3-5(6)7/h5-6,8-9H,1-4H2 |
InChI Key |
ZWPFFBFDJCYVHE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2C1NCC2=O |
Origin of Product |
United States |
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